molecular formula C10H14F2N2O3 B2569373 ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-76-3

ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2569373
CAS No.: 1975118-76-3
M. Wt: 248.23
InChI Key: KKHXFXZVLHYXMI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring:

  • A 1-methyl group at the pyrazole ring’s N1 position.
  • A (2,2-difluoroethoxy)methyl substituent at the C3 position.
  • An ethyl carboxylate ester at the C4 position.

This compound’s structure combines electron-withdrawing (difluoroethoxy) and lipophilic (methyl, ethyl ester) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O3/c1-3-17-10(15)7-4-14(2)13-8(7)5-16-6-9(11)12/h4,9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHXFXZVLHYXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then reacted with 2,2-difluoroethanol in the presence of a suitable catalyst to introduce the difluoroethoxy methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoroethoxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is in the development of herbicides. Its structure allows it to function as an acetolactate synthase (ALS) inhibitor, which is crucial for controlling various weed species. Research has demonstrated its effectiveness against resistant weed populations, making it a valuable tool for sustainable agriculture .

Case Study: Efficacy Against Weeds
A study conducted on the efficacy of this compound as a herbicide showed that it significantly reduced the growth of several common agricultural weeds. The results indicated that application rates could be optimized to minimize environmental impact while maximizing weed control efficiency .

Environmental Applications

Biodegradation Studies
Research has also focused on the biodegradation of this compound in various environmental contexts. Microbial consortia have been shown to effectively degrade this compound, highlighting its potential for bioremediation efforts in contaminated soils .

Case Study: Microbial Consortium Performance
In a controlled study, microbial consortia were enriched from sediment samples and tested for their ability to degrade this compound. Results indicated that these consortia could completely defluorinate the compound under optimized conditions, suggesting a viable pathway for remediation of fluorinated pollutants in agricultural runoff .

Medicinal Chemistry Applications

Potential Antimicrobial Activity
Emerging research suggests that compounds similar to this compound may exhibit antimicrobial properties. Preliminary studies indicate that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethoxy methyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Substituent Variations and Structural Similarities

The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name (CAS No.) Substituent at C3 Substituent at N1 Key Physical/Chemical Properties Source
Target compound (2,2-Difluoroethoxy)methyl Methyl Not reported (likely lower m.p. due to ether) -
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (129768-30-5) Trifluoromethyl H m.p. 141–142°C; high crystallinity
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS not provided) Trifluoromethyl Methyl m.p. 58–60°C; reduced crystallinity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (141573-95-7) Difluoromethyl Methyl Similarity score: 0.91 (vs. target)
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS not provided) Trifluoromethyl Phenyl m.p. 89–90°C; aromatic π-π interactions
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate (1207431-96-6) Ethoxy Phenyl Molecular weight: 260.29 g/mol
Key Observations:

Substituent Effects on Melting Points :

  • Trifluoromethyl groups (e.g., compound 2 in ) increase crystallinity and melting points (141–142°C) due to strong electron-withdrawing effects and van der Waals interactions.
  • Methyl or ether-linked substituents (e.g., compound 3 in , target compound) reduce melting points (58–60°C for compound 3) due to conformational flexibility and disrupted crystal packing.

Phenyl substituents (e.g., compound 7 in ) enable π-π stacking, increasing thermal stability but reducing aqueous solubility.

Spectroscopic and Analytical Data

  • ¹H-NMR Trends :
    • Trifluoromethyl analogs (compound 3 in ) show a deshielded pyrazole proton at δ 8.55 ppm due to electron-withdrawing effects.
    • Ether-linked substituents (e.g., target compound) would exhibit split peaks for the difluoroethoxy methyl group (δ 3.5–4.5 ppm for –OCH2CF2H).
  • Mass Spectrometry :
    • Trifluoromethyl derivatives (e.g., compound 3 in ) display [M+H]+ peaks at m/z 223, whereas bulkier substituents (e.g., phenyl in compound 7) shift this to m/z 285 .

Biological Activity

Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1975118-76-3) is a synthetic compound characterized by a pyrazole ring with significant substitutions that potentially enhance its biological activity. This article explores the biological properties of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14F2N2O3
  • Molecular Weight : 248.23 g/mol
  • Boiling Point : Predicted to be approximately 342.5 °C
  • Density : Approximately 1.27 g/cm³
  • pKa : -0.56 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group increases lipophilicity, enhancing membrane penetration. The pyrazole moiety can interact with enzymes and receptors, potentially modulating their activities for therapeutic effects .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the difluoroethoxy group may contribute to enhanced efficacy against certain bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cells .

Potential Applications in Drug Development

This compound is being explored as a potential pharmaceutical intermediate for drug development, particularly in creating new anti-inflammatory and antimicrobial agents. Its unique structure allows it to serve as a building block for synthesizing more complex molecules .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with difluoroalkyl substituents showed enhanced activity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that certain pyrazole derivatives inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateStructureModerate antimicrobial activity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateStructureNotable anti-inflammatory effects
Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateStructureEnhanced lipophilicity and membrane penetration

Q & A

Q. What strategies correlate structural modifications with bioactivity in medicinal chemistry studies?

  • Methodology : Use QSAR models to link substituent parameters (e.g., logP, molar refractivity) with biological endpoints (e.g., IC50_{50}). For example, replacing the difluoroethoxy group with a trifluoromethyl analog increases lipophilicity and membrane permeability but may reduce target specificity .

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